molecular formula C9H13NO B1351759 Cyclohexanone O-prop-2-ynyl-oxime CAS No. 174004-17-2

Cyclohexanone O-prop-2-ynyl-oxime

Cat. No.: B1351759
CAS No.: 174004-17-2
M. Wt: 151.21 g/mol
InChI Key: VYYHRKAYTBPEOC-UHFFFAOYSA-N
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Description

Cyclohexanone O-prop-2-ynyl-oxime is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a cyclic amine with an alkyne functional group, making it a versatile compound for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone O-prop-2-ynyl-oxime typically involves the reaction of cyclohexanone with propargylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the imine bond. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone O-prop-2-ynyl-oxime undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The alkyne group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Oximes and nitriles.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Cyclohexanone O-prop-2-ynyl-oxime has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanone O-prop-2-ynyl-oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The alkyne group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-prop-2-ynylsulfonium salts: These compounds share the alkyne functional group and exhibit similar reactivity.

    N-substituted pyrrole-2-carboxaldehydes: These compounds also contain nitrogen and exhibit similar chemical behavior.

Uniqueness

Cyclohexanone O-prop-2-ynyl-oxime is unique due to its cyclic structure combined with the alkyne functional group, which provides a distinct set of chemical properties and reactivity patterns. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Biological Activity

Cyclohexanone O-prop-2-ynyl-oxime, a compound derived from cyclohexanone, has garnered attention in scientific research due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and toxicology. This article delves into the biological activity of this compound, examining its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclic structure with an alkyne functional group, which is significant for its reactivity and interaction with biological targets. The compound can undergo various chemical transformations, including oxidation to produce oximes and nitriles, and reduction to yield amines.

The mechanism of action of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The alkyne group is capable of forming covalent bonds with nucleophilic sites on proteins, which can modulate their activity and influence various biochemical pathways.

1. Toxicological Studies

Toxicity studies have highlighted several adverse effects associated with this compound. In animal models, significant findings include:

  • Olfactory Epithelial Degeneration : Observed in all exposed groups during toxicity assessments.
  • Mutagenicity : The compound was found to be mutagenic in Salmonella typhimurium strain TA1535 when tested with S9 activation .
  • Organ Weights : Increases in relative spleen and liver weights were noted at higher exposure levels (5,000 ppm and above). Notably, centrilobular cell hypertrophy was observed in the liver of treated animals .
Exposure Level (ppm)Spleen Weight IncreaseLiver Weight IncreaseObserved Effects
2,500SignificantSignificantNo deaths
5,000SignificantSignificantMild effects
10,000SignificantSignificantDeaths occurred

2. Biochemical Effects

Research indicates that this compound can induce increased liver microsomal activity in rats . This suggests potential implications for drug metabolism and interactions within the liver.

Case Study 1: Mutagenicity Testing

In a series of mutagenicity tests involving Salmonella strains, this compound demonstrated varying results based on the presence of metabolic activation (S9). It was mutagenic under specific conditions but negative in other strains without S9 activation. This highlights the importance of metabolic context when assessing chemical safety .

Case Study 2: Long-term Toxicity Assessment

A long-term study involving B6C3F1 mice administered this compound revealed that exposure over 13 weeks led to significant increases in organ weights and histopathological changes. Notably, hematopoietic cell proliferation was observed in the spleen at higher doses . These findings underscore the potential risks associated with prolonged exposure to this compound.

Properties

IUPAC Name

N-prop-2-ynoxycyclohexanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-8-11-10-9-6-4-3-5-7-9/h1H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYHRKAYTBPEOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCON=C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391220
Record name N-prop-2-ynoxycyclohexanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174004-17-2
Record name N-prop-2-ynoxycyclohexanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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